N-(2,6-Dioxopiperidin-3-YL)acetamide
CAS No.: 1468-52-6
Cat. No.: VC21339829
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1468-52-6 |
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Molecular Formula | C7H10N2O3 |
Molecular Weight | 170.17 g/mol |
IUPAC Name | N-(2,6-dioxopiperidin-3-yl)acetamide |
Standard InChI | InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12) |
Standard InChI Key | VOKVBBASCNOYAR-UHFFFAOYSA-N |
SMILES | CC(=O)NC1CCC(=O)NC1=O |
Canonical SMILES | CC(=O)NC1CCC(=O)NC1=O |
Chemical Identity and Properties
Basic Information
N-(2,6-Dioxopiperidin-3-YL)acetamide is cataloged under CAS number 1468-52-6 and PubChem CID 15788111. It represents a significant compound in organic and medicinal chemistry research . The compound was first registered in chemical databases on February 12, 2007, with recent modifications to its entry dated February 22, 2025 . The table below summarizes its key identifiers and properties:
Property | Value |
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CAS Number | 1468-52-6 |
PubChem CID | 15788111 |
Molecular Formula | C7H10N2O3 |
Molecular Weight | 170.17 g/mol |
European Community (EC) Number | 989-490-3 |
DSSTox Substance ID | DTXSID10578306 |
Nikkaji Number | J1.463.612I |
Wikidata | Q82468519 |
Chemical Structure and Nomenclature
The compound features a piperidine ring with two oxo groups at positions 2 and 6, and an acetamide group attached to position 3. This creates a complex structure with multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The structural representation includes:
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A six-membered piperidine ring
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Two carbonyl groups within the ring (at positions 2 and 6)
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An acetamide moiety attached at position 3
The compound is known by several synonyms in scientific literature and chemical databases:
Its IUPAC name is N-(2,6-dioxopiperidin-3-yl)acetamide, and its structure can be represented by the following identifiers:
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InChI: InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12)
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InChIKey: VOKVBBASCNOYAR-UHFFFAOYSA-N
Physical and Chemical Properties
The physical and chemical properties of N-(2,6-Dioxopiperidin-3-YL)acetamide are influenced by its functional groups and molecular arrangement. The compound typically exists as a solid at room temperature with a purity standard of greater than 95% for research applications. Its chemical reactivity is characterized by:
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The presence of amide groups that can participate in hydrogen bonding
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A cyclic structure that provides conformational stability
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Multiple carbonyl groups that can engage in nucleophilic addition reactions
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Secondary amine functionality that can act as both hydrogen bond donor and acceptor
These properties collectively influence the compound's solubility, stability, and potential interactions with biological macromolecules such as proteins and enzymes.
Synthesis and Production
Synthetic Routes
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-(2,6-Dioxopiperidin-3-YL)acetamide and related compounds is essential for predicting its potential biological effects. The piperidine ring with dioxo substituents creates a specific spatial arrangement that may enable interactions with various biological targets. Key structural features that may contribute to its biological activity include:
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The piperidine ring providing a scaffold for potential binding to enzyme active sites
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The dioxo groups that can serve as hydrogen bond acceptors
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The acetamide side chain that can participate in both hydrogen bond donation and acceptance
These features collectively define the compound's three-dimensional shape and electronic distribution, which directly influence its ability to interact with biological macromolecules such as enzymes or receptors.
Comparison with Structurally Similar Compounds
Several compounds sharing structural similarities with N-(2,6-Dioxopiperidin-3-YL)acetamide have demonstrated significant biological activities. For instance, N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride has been studied for its anticancer properties. The table below compares N-(2,6-Dioxopiperidin-3-YL)acetamide with some structurally related compounds:
Compound | Structural Similarity | Reported Biological Activity |
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N-(2,6-Dioxopiperidin-3-YL)acetamide | Reference compound | Potential anticancer, anticonvulsant, or immunomodulatory activities (based on structural analysis) |
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride | Contains 2,6-dioxopiperidin-3-yl group | Anticancer properties |
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide | Contains 2,6-dioxopiperidin-3-yl group with additional isoindolin moiety | Anti-inflammatory, anticancer, and analgesic potential |
This comparison highlights how subtle structural modifications can significantly alter biological activities, suggesting potential directions for further research on N-(2,6-Dioxopiperidin-3-YL)acetamide and its derivatives.
Research Applications
Current Research Findings
Research involving N-(2,6-Dioxopiperidin-3-YL)acetamide primarily focuses on its potential as a building block in medicinal chemistry and its possible pharmacological properties. Current research areas include:
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Investigation of its potential role as an enzyme inhibitor or modulator
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Exploration of its interactions with biological targets relevant to cancer and metabolic diseases
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Structure-based drug design utilizing the piperidine scaffold
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Development of synthetic methodologies to create derivatives with enhanced biological activities
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